molecular formula C17H14Cl2N4OS B5840796 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5840796
M. Wt: 393.3 g/mol
InChI Key: VHHKVHYNFXDTAR-AWQFTUOYSA-N
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Description

N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base derivative featuring a benzimidazole core linked to a sulfanyl acetohydrazide moiety and a 3,4-dichlorophenyl substituent. Its structure is characterized by:

  • Benzimidazole ring: A bicyclic system with a sulfur atom at position 2, modified by a methyl group at the 1-position.
  • Hydrazone linkage: The (E)-configured imine group (-CH=N-NH-) connects the benzimidazole-sulfanyl acetohydrazide to the 3,4-dichlorophenyl aromatic ring.

This compound is synthesized via a condensation reaction between 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide and 3,4-dichlorobenzaldehyde in ethanol with catalytic acetic acid, a method common to analogous hydrazones .

Properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-23-15-5-3-2-4-14(15)21-17(23)25-10-16(24)22-20-9-11-6-7-12(18)13(19)8-11/h2-9H,10H2,1H3,(H,22,24)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHKVHYNFXDTAR-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 3,4-dichlorobenzaldehyde in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazide moieties. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent on Aryl Group Key Modifications
N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (114) 4-Fluorophenyl Fluorine substituent
N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 3-Hydroxyphenyl Hydroxyl group (polar substituent)
N'-[(E)-(3-Methylphenyl)methylidene]-2-[(1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 3-Methylphenyl Methyl group (electron-donating)
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) 2,4-Dihydroxyphenyl Ethylthio chain, dihydroxy substituent

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl, F) improve membrane permeability and target binding .
  • Polar groups (e.g., -OH) enhance solubility but may reduce bioavailability .
  • Alkyl chains (e.g., ethylthio in compound 228) increase hydrophobicity, favoring enzyme inhibition .
Enzyme Inhibition
  • α-Glucosidase Inhibition :
    • Compound 228 (IC50 = 6.10 ± 0.5 μM) outperforms acarbose (IC50 = 378.2 ± 0.12 μM) due to its ethylthio and dihydroxy groups .
    • The dichlorophenyl derivative’s activity is unreported but predicted to be potent due to Cl’s electron-withdrawing effects .
Antimicrobial Activity
  • Fluorinated Hydrazone 114 : MIC = 13.3 μM (E. coli), 26.6 μM (K. pneumoniae) .
  • Compound 4f (3,4-dihydroxyphenyl derivative) : Moderate activity against S. aureus and E. coli .
  • 3,4-Dichlorophenyl Derivative : Expected superior activity due to Cl’s role in disrupting bacterial membranes .

Physicochemical Properties

  • Solubility : Dichlorophenyl derivatives are less water-soluble than hydroxyl- or methoxy-substituted analogues (e.g., compound 4f ) but exhibit better lipid membrane penetration .
  • Stability: The hydrazone linkage is pH-sensitive; stability is higher in non-polar solvents .

Computational and Mechanistic Insights

  • Molecular Docking : Analogues like 132 (N′-[(Z/E)-(3-indolyl)methylene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide) inhibit EGFR (IC50 = 0.010 μM) via π-π stacking and hydrogen bonding .
  • Target Prediction : The dichlorophenyl derivative likely targets bacterial enzymes (e.g., DNA gyrase) or α-glucosidase through hydrophobic and halogen bonding .

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